D-glucose 6-sulfate(1-)
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Overview
Description
D-glucose 6-sulfate(1-) is conjugate base of D-glucose 6-sulfate; major species at pH 7.3. It is a conjugate base of a D-glucose 6-sulfate.
Scientific Research Applications
1. Glycosulfatases from Molluscs
D-glucose 6-sulfate is hydrolyzed by glycosulfatases, releasing D-glucose and inorganic sulfate ions. This process is observed in molluscs and certain microorganisms, and is significant for studies in enzymology and carbohydrate chemistry (Lloyd, 1966).
2. Impact on Embryonic Kidney Development
Research shows D-glucose can affect embryonic kidney development, suggesting a role for D-glucose derivatives like D-glucose 6-sulfate in developmental biology and pathophysiology (Kanwar et al., 1996).
3. NAD(P)H Cofactor Regeneration
D-glucose 6-sulfate, combined with glucose-6-phosphate dehydrogenase, facilitates NAD(P)H cofactor regeneration, relevant in biochemical and enzymatic studies (Wong et al., 1981).
4. Molecular Imprinting Technology
The molecular imprinting of glucose-6-O-sulfate aids in recognizing sulfated sugars, relevant for biochemical analysis and understanding biological roles of such compounds (Sin˜eriz et al., 2007).
5. Antioxidant Activities of Polysaccharides
Sulfated derivatives of polysaccharides, involving D-glucose 6-sulfate, show enhanced antioxidant activities, important for medical and biological applications (Wang et al., 2012).
6. Glycolysis in Yeast
D-glucose 6-sulfate plays a role in glycolysis, as shown in studies with Saccharomyces cerevisiae, contributing to understanding of metabolic pathways (Dam et al., 2002).
7. Diabetes Research
Machine learning techniques use data on compounds like D-glucose 6-sulfate to improve understanding and treatment of diabetes (Kavakiotis et al., 2017).
8. Brain Glucose Utilization
D-glucose 6-sulfate analogs help in measuring cerebral glucose consumption, crucial for neuroscientific and medical imaging research (Sokoloff et al., 1977).
9. Hypoglycemic Activities
Sulfated polysaccharides, including those derived from D-glucose 6-sulfate, demonstrate hypoglycemic activities, significant in nutritional and medical research (Xiao et al., 2019).
10. Isomerization Studies
Research on the isomerization of D-glucose 6-sulfate aids in understanding enzyme kinetics and carbohydrate chemistry (Fitzgerald, 1975).
Properties
Molecular Formula |
C6H11O9S- |
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Molecular Weight |
259.21 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/p-1/t3-,4+,5+,6+/m0/s1 |
InChI Key |
BCUVLMCXSDWQQC-SLPGGIOYSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)[O-] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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